molecular formula C27H31N7O B2952536 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021025-64-8

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No. B2952536
CAS RN: 1021025-64-8
M. Wt: 469.593
InChI Key: FCCQVJCSKIBJCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmacology. It contains a benzylpiperazine moiety, which is a common structural feature in many pharmaceuticals .

Scientific Research Applications

Anticancer Activity

A significant area of research for derivatives of pyrazolo[3,4-d]pyrimidin is their anticancer properties. Studies have synthesized and evaluated novel pyrazolopyrimidines derivatives, exploring their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds have demonstrated potential as anticancer and anti-5-lipoxygenase agents, providing a foundation for further exploration into their mechanism of action and potential therapeutic applications in oncology (Rahmouni et al., 2016).

Antimicrobial and Antiviral Properties

The benzamide-based derivatives, including the pyrazolo[3,4-d]pyrimidin moiety, have shown remarkable anti-influenza virus activity, specifically against the H5N1 subtype. This highlights their potential as antiviral agents, offering a new avenue for the development of treatments against avian influenza and possibly other viral infections (Hebishy et al., 2020).

Anti-inflammatory Properties

Another explored application of pyrazolo[3,4-d]pyrimidine derivatives is in the realm of anti-inflammatory drugs. Some derivatives have been identified to exhibit significant anti-inflammatory activity without the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer alternatives for the treatment of inflammatory conditions (Auzzi et al., 1983).

Enzyme Inhibition for Neuroinflammation Imaging

Derivatives of pyrazolo[3,4-d]pyrimidin have also been synthesized for potential use as PET imaging agents, targeting the IRAK4 enzyme in neuroinflammation. This application is particularly relevant for the diagnosis and monitoring of neurodegenerative diseases, offering a non-invasive method to study inflammatory processes in the brain (Wang et al., 2018).

Mechanism of Action

Target of Action

The compound is structurally related to benzylpiperazine , a class of compounds known for their diverse biological activities.

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other benzylpiperazine derivatives

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to benzylpiperazine , it’s possible that similar pathways could be affected.

Result of Action

Benzylpiperazine derivatives have been reported to have various biological activities , suggesting that this compound could have similar effects.

properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCQVJCSKIBJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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